Cas no 2228646-06-6 (2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid)

2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid
- 2228646-06-6
- 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid
- 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)-2,2-difluoroacetic acid
- EN300-1874032
-
- インチ: 1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)
- InChIKey: YENQXJFHHKFVJZ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1CCC(CC1)NC(=O)OC(C)(C)C)F
計算された属性
- 精确分子量: 293.14386448g/mol
- 同位素质量: 293.14386448g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 75.6Ų
2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874032-0.5g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 0.5g |
$1165.0 | 2023-09-18 | ||
Enamine | EN300-1874032-1g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 1g |
$1214.0 | 2023-09-18 | ||
Enamine | EN300-1874032-5g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1874032-10.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1874032-1.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1874032-10g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 10g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1874032-0.25g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1874032-5.0g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1874032-0.1g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1874032-0.05g |
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |
2228646-06-6 | 0.05g |
$1020.0 | 2023-09-18 |
2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acidに関する追加情報
Introduction to 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid (CAS No. 2228646-06-6)
2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid, identified by the CAS number 2228646-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclohexyl group substituted with a tert-butoxycarbonylamino moiety and a difluoroacetic acid backbone. Such structural attributes not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug development and synthetic chemistry.
The tert-butoxycarbonylamino (Boc-amino) group in the molecular structure of this compound plays a crucial role in its reactivity and stability. The Boc protection strategy is widely employed in peptide synthesis and medicinal chemistry to safeguard the amino group during subsequent chemical modifications. The presence of this group in 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid suggests potential utility in the synthesis of peptide analogs or as an intermediate in the development of more complex biomolecules. The cyclohexyl ring, on the other hand, introduces steric hindrance and conformational flexibility, which can influence the compound's biological activity and pharmacokinetic profile.
The difluoroacetic acid moiety is another key feature of this compound that merits detailed discussion. Difluoroacetic acids are known for their broad-spectrum biological activities, including antiviral, antibacterial, and anticancer properties. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This modification is particularly interesting in the context of drug design, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy. The combination of these structural elements in 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid makes it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel fluorinated compounds for therapeutic applications. The unique electronic properties of fluorine atoms allow for fine-tuning of molecular interactions with biological targets, leading to improved drug candidates. For instance, studies have shown that fluorinated derivatives of carboxylic acids can exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation. The presence of two fluorine atoms in the difluoroacetic acid backbone of this compound suggests potential advantages in terms of metabolic stability and binding affinity to biological receptors.
Moreover, the cyclohexyl ring can serve as a scaffold for further derivatization, allowing chemists to explore a wide range of structural variations. This flexibility is particularly valuable in drug discovery efforts, where subtle changes in molecular structure can significantly impact biological activity. The Boc-protected amino group provides a handle for subsequent functionalization, enabling the synthesis of more complex molecules with tailored properties. These features make 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid a versatile building block for pharmaceutical research.
Recent advancements in computational chemistry and molecular modeling have further enhanced our ability to predict and understand the behavior of complex organic molecules like 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid. These tools allow researchers to simulate interactions between the compound and biological targets, providing insights into its potential pharmacological effects. Such simulations can guide experimental design and accelerate the discovery process by identifying promising candidates for further investigation.
The synthesis of 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric synthesis and transition-metal-catalyzed reactions have enabled chemists to construct intricate molecular frameworks with high precision. These advancements are crucial for pharmaceutical applications, where the purity and yield of intermediates can significantly impact downstream processes.
In conclusion, 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid (CAS No. 2228646-06-6) represents an intriguing molecule with potential applications in drug development and synthetic chemistry. Its unique structural features—comprising a Boc-protected amino group, a cyclohexyl ring, and a difluoroacetic acid moiety—make it a versatile candidate for further exploration. Recent research highlights suggest that this compound could play a significant role in the design of novel therapeutic agents with improved efficacy and pharmacokinetic properties.
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